molecular formula C22H25ClN6O2 B10945458 4-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

4-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10945458
M. Wt: 440.9 g/mol
InChI Key: DVXOLXTXQSOMPC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar compounds to 4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with antileishmanial and antimalarial activities. These compounds often share a pyrazole ring structure but differ in their substituents, which can significantly impact their pharmacological properties . Examples include hydrazine-coupled pyrazoles and other substituted pyrazole derivatives .

Properties

Molecular Formula

C22H25ClN6O2

Molecular Weight

440.9 g/mol

IUPAC Name

4-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]-N-cyclopentyl-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C22H25ClN6O2/c1-2-28-14-19(20(27-28)22(31)25-18-5-3-4-6-18)26-21(30)16-9-7-15(8-10-16)12-29-13-17(23)11-24-29/h7-11,13-14,18H,2-6,12H2,1H3,(H,25,31)(H,26,30)

InChI Key

DVXOLXTXQSOMPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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